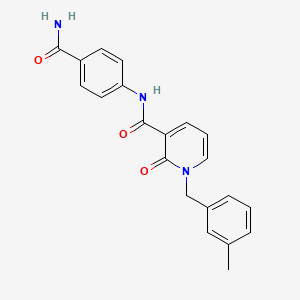
N-(4-carbamoylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-carbamoylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a dihydropyridine ring, which is known for its diverse biological activities. The presence of both aromatic and heterocyclic components in its structure enhances its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and show antiviral activity against various viruses. The mechanism often involves interference with microbial cell wall synthesis or viral replication processes.
Anticancer Potential
Dihydropyridine derivatives have been investigated for their anticancer properties. A study highlighted that certain structural modifications in related compounds led to significant cytotoxic effects against cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling cascades.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.
Case Study 1: Antiviral Activity
A study on related compounds demonstrated significant antiviral effects against SARS-CoV-2. The binding affinity to the main protease (Mpro) was assessed using molecular docking studies, revealing promising results for potential therapeutic applications against COVID-19 .
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 5 | -7.33 |
| Compound 6 | -7.22 |
| Nirmatrelvir | -6.54 |
This table illustrates the comparative binding energies of different compounds against the viral enzyme, indicating the potential efficacy of these derivatives.
Case Study 2: Anticancer Efficacy
In vitro studies conducted on dihydropyridine derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth. The mechanism involved apoptosis induction through the activation of caspase pathways .
属性
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14-4-2-5-15(12-14)13-24-11-3-6-18(21(24)27)20(26)23-17-9-7-16(8-10-17)19(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBRHXBLGYCDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














